2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide
Description
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S/c1-9-8-13(18-24-9)16-14(22)10(2)25-15-17-19-20-21(15)11-4-6-12(23-3)7-5-11/h4-8,10H,1-3H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOUTQSCZVSHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the tetrazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl and isoxazole groups under specific reaction conditions. Industrial production methods would likely optimize these steps for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings or the tetrazole moiety. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and other functional groups may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved would depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
- 4-Chlorophenyl Analog: The compound 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide () replaces the methoxy group with a chloro substituent. This substitution could decrease solubility compared to the methoxy analog but enhance metabolic stability due to reduced oxidative metabolism .
- 4-Isopropylphenyl Analog: The compound 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide () introduces a bulky isopropyl group and a sulfamoylphenyl amide. The isopropyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
Variations in the Amide and Heterocyclic Moieties
- Thiazole vs. Isoxazole: Compounds such as N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () replace the isoxazole with a thiazole ring. Thiazoles are more electronegative due to sulfur, which may influence redox properties and metabolic pathways. Isoxazoles, with an oxygen atom, typically exhibit lower metabolic stability but better solubility .
- Triazole and Oxadiazole Derivatives: describes 2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide. Such modifications may improve target engagement but reduce oral bioavailability due to increased molecular weight .
Pharmacological and Physicochemical Comparisons
Anticancer Activity
- HepG-2 Cytotoxicity: While direct data for the target compound are unavailable, structurally related thiazole derivatives (e.g., compound 7b, IC50 = 1.61 ± 1.92 μg/mL; ) demonstrate potent activity against hepatocellular carcinoma. The methoxy group in the target compound may enhance cytotoxicity compared to halogenated analogs by improving cellular uptake .
Solubility and Lipophilicity
- Methoxy vs. Sulfamoyl Groups: The methoxy substituent in the target compound likely increases solubility compared to the sulfamoyl group in . However, sulfamoyl derivatives may exhibit superior target binding due to additional hydrogen-bond donor-acceptor pairs .
Biological Activity
The compound 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide is a synthetic organic molecule featuring a tetrazole ring, a methoxyphenyl group, and an isoxazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.
- Introduction of the Methoxyphenyl Group : This is accomplished through nucleophilic aromatic substitution.
- Formation of the Thioether Linkage : This involves reacting the tetrazole derivative with a thiol compound.
- Attachment of the Isoxazole Group : The final step includes coupling with a 5-methylisoxazole derivative through amide formation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, tetrazole derivatives have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds generally range from 0.25 to 16 µg/mL, demonstrating their potential as effective antibacterial agents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Tetrazole Derivative A | 0.25 | Strong |
| Tetrazole Derivative B | 2 | Moderate |
| Ciprofloxacin (Control) | 4 | Reference |
Anti-inflammatory Activity
Compounds structurally related to the target compound have shown promising anti-inflammatory effects. For instance, some tetrazole derivatives exhibited anti-inflammatory activity comparable to indomethacin (38%-100% efficacy) and celecoxib (44%-115% efficacy), indicating that similar compounds may also possess significant therapeutic potential in treating inflammatory conditions .
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines (e.g., human melanoma and lung carcinoma) revealed that certain tetrazole derivatives did not significantly affect cell viability at concentrations below 100 µM. This suggests a favorable safety profile for further development .
The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors. The tetrazole ring may mimic biological molecules, allowing it to bind effectively to active sites on proteins, thereby modulating their activity. Additionally, the thio group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of their functions.
Case Studies
Recent studies have focused on the structure-activity relationships (SAR) of tetrazole derivatives:
- A study demonstrated that modifications in substituents on the tetrazole ring significantly influenced antimicrobial potency.
- Another investigation highlighted how varying the isoxazole moiety affected the anti-inflammatory properties of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
